molecular formula C13H14N2OS B430863 3-cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 331971-79-0

3-cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B430863
CAS RN: 331971-79-0
M. Wt: 246.33g/mol
InChI Key: ROEAWMSBZLHPSX-UHFFFAOYSA-N
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Description

3-cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, or CPTQ, is a heterocyclic compound in the quinazolinone family. It is a highly versatile compound with a wide range of applications in the scientific and pharmaceutical industries. CPTQ is a valuable tool for organic synthesis and has been used in the synthesis of various drug compounds. It has also been used in the synthesis of various polymers and polysaccharides. In addition, CPTQ has been used in the synthesis of various polymers and polysaccharides. Furthermore, CPTQ has been used in the development of various analytical techniques and in the study of biochemical and physiological processes.

Scientific Research Applications

Synthesis Methods

3-Cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one and its derivatives are synthesized through various chemical reactions. A practical approach involves the reaction of anthranilic acid derivatives with dithiocarbamate derivatives, which offers advantages such as simplicity, good yields, and use of cheap solvents (Azizi & Edrisi, 2017). Another method includes a one-pot synthesis involving anthranilic acid esters, primary amines, and bis(benzotriazolyl)methanethione (Tiwari et al., 2008).

Potential Biological Activities

Some derivatives of this compound have been studied for their antimicrobial and anticonvulsant activities. For instance, certain novel derivatives showed broad-spectrum activity against Gram-positive and Gram-negative bacteria, and fungi, as well as potent anticonvulsant activity (Rajasekaran, Rajamanickam & Darlinquine, 2013). Additionally, specific derivatives have demonstrated significant antibacterial activity against various bacterial strains and fungi (Osarumwense, 2022).

Eco-Friendly Synthesis

There is an emphasis on eco-friendly synthesis methods. One study describes the synthesis of derivatives in high yields through cyclocondensation in ionic liquids or a one-pot three-component cyclocondensation in an ionic liquid–water system without additional catalysts (Chen et al., 2007). Another method involves choline chloride/urea deep eutectic solvent, offering rapid, selective, and catalyst-free synthesis (Molnar, Klenkar & Tarnai, 2017).

Applications in Catalysis and Synthesis

This compound is used in various catalytic and synthetic processes. For instance, silica-supported ferric chloride has been used as a catalyst for its synthesis under solvent-free conditions (Majid et al., 2011). Copper-catalyzed tandem reactions have also been employed for efficient synthesis (Wang, Zhao & Xi, 2011).

properties

IUPAC Name

3-cyclopentyl-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2OS/c16-12-10-7-3-4-8-11(10)14-13(17)15(12)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEAWMSBZLHPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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